molecular formula C15H13ClN6O B13363103 N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide

Katalognummer: B13363103
Molekulargewicht: 328.75 g/mol
InChI-Schlüssel: VHFZQYBFPSOFNP-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom, a phenyl group, and a tetrazole ring, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 5-chloro-2-pyridine, undergoes a nucleophilic substitution reaction to introduce the phenyl group.

    Tetrazole Ring Formation: The intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring.

    Amidation: Finally, the compound undergoes an amidation reaction with propanoyl chloride to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetrazol-1-yl)acetamide
  • N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetrazol-1-yl)butanamide

Uniqueness

N-(5-chloro-2-pyridinyl)-3-phenyl-2-(1H-tetraazol-1-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural features make it a valuable compound for diverse research and industrial applications.

Eigenschaften

Molekularformel

C15H13ClN6O

Molekulargewicht

328.75 g/mol

IUPAC-Name

(2S)-N-(5-chloropyridin-2-yl)-3-phenyl-2-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C15H13ClN6O/c16-12-6-7-14(17-9-12)19-15(23)13(22-10-18-20-21-22)8-11-4-2-1-3-5-11/h1-7,9-10,13H,8H2,(H,17,19,23)/t13-/m0/s1

InChI-Schlüssel

VHFZQYBFPSOFNP-ZDUSSCGKSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=NC=C(C=C2)Cl)N3C=NN=N3

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=NC=C(C=C2)Cl)N3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.